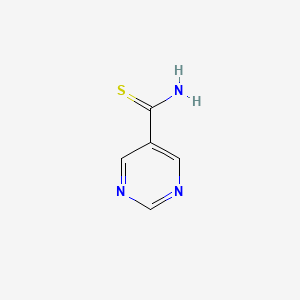

Pyrimidine-5-carbothioamide

Beschreibung

Eigenschaften

IUPAC Name |

pyrimidine-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c6-5(9)4-1-7-3-8-2-4/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSOCVWDXFSIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654274 | |

| Record name | Pyrimidine-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88891-75-2 | |

| Record name | Pyrimidine-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Lithiation and Reaction with Isothiocyanates: A Primary Synthetic Route

One of the most established methods for preparing Pyrimidine-5-carbothioamide derivatives involves lithiation at the 5-position of substituted pyrimidines followed by reaction with alkyl or aryl isothiocyanates.

Starting Materials: The process typically begins with 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine, which is derived from 4,6-dichloro-2-(methylsulfanyl)pyrimidine by displacement of one chloro substituent with sodium methoxide.

Lithiation Step: Treatment of this compound with lithium diisopropylamide (LDA) at low temperatures (around –78 °C in tetrahydrofuran solvent) generates a 5-lithio intermediate.

Carbothioamide Formation: The lithiated intermediate is then reacted with alkyl or aryl isothiocyanates such as ethyl isothiocyanate or n-butyl isothiocyanate. This step introduces the carbothioamide group at the 5-position, yielding N-alkyl-4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carbothioamides.

Further Functionalization: These intermediates can be further treated with sodium hydride and additional isothiocyanates to generate more complex derivatives such as 1,3-disubstituted pyrimido[4,5-d]pyrimidine-2,4-dithiones.

This method is noted for its efficiency and applicability to a variety of substituted pyrimidines and isothiocyanates, enabling the synthesis of diverse carbothioamide derivatives with high yields (often above 90%) and purity after chromatographic purification.

Multicomponent Reactions Involving Aminopyrimidines and Aldehydes

Another approach reported involves the use of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione as a binucleophile reacting with primary amines and aldehydes or formaldehyde in multicomponent reactions.

Reaction Conditions: Typically, the pyrimidine derivative is reacted with primary aromatic or heterocyclic amines and aldehydes in ethanol under mild heating (around 35 °C) for several hours, followed by standing at room temperature to allow product crystallization.

Product Formation: This method leads to the formation of substituted pyrimido[4,5-d]pyrimidine ring systems, which can include carbothioamide functionalities depending on the choice of reagents.

Advantages: The multicomponent reaction (MCR) strategy provides a facile, one-pot synthesis with good atom economy and the ability to introduce various substituents at multiple positions on the pyrimidine ring.

Yields and Characterization: The yields vary from moderate to high (25% to 93%), with products characterized by melting points, IR, NMR, and mass spectrometry confirming the formation of carbothioamide-containing pyrimidine derivatives.

Reaction Parameters and Optimization

| Parameter | Description/Condition | Impact on Yield and Purity |

|---|---|---|

| Temperature | Lithiation at –78 °C; MCR at 35 °C | Low temperature favors lithiation selectivity; mild heating aids MCR efficiency |

| Solvent | Tetrahydrofuran (THF) for lithiation; Ethanol for MCR | THF stabilizes organolithium intermediates; ethanol facilitates MCR and crystallization |

| Reagents | LDA for lithiation; sodium hydride for further substitution; primary amines and aldehydes for MCR | LDA ensures regioselective lithiation; sodium hydride promotes nucleophilic substitution; amines and aldehydes enable ring formation |

| Reaction Time | 1 hour for lithiation; 2 hours stirring + 3 days standing for MCR | Adequate time for complete conversion and crystallization |

| Purification | Column chromatography on silica gel; recrystallization from ethanol | Essential for high purity and isolation of target carbothioamide derivatives |

Representative Experimental Data

| Compound Code | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Key Spectral Features (IR, NMR) |

|---|---|---|---|---|---|

| 2a | 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine | LDA, ethyl isothiocyanate | ~91 | 36–38 | IR: 1560, 1541 cm⁻¹; ¹H NMR: singlets at 2.56, 3.98, 6.42 ppm |

| 2 | 6-amino-1,3-dimethylpyrimidine-2,4-dione | p-Anisidine, formaldehyde | 25 | 160 | IR: 3257 (NH), 1677 (C=O); ¹H NMR: 3.32 (NCH3), 3.73 (OCH3) |

| 4 | 6-amino-1,3-dimethylpyrimidine-2,4-dione | p-Anisidine, p-Anisaldehyde | 93 | 130 | IR: 3402 (NH), 1625 (C=O); ¹H NMR: 3.32 (NCH3), 3.73 (OCH3) |

Summary of Advantages and Challenges

| Method | Advantages | Challenges |

|---|---|---|

| Lithiation + Isothiocyanate | High regioselectivity; broad substrate scope; high yields | Requires low temperature and inert atmosphere; sensitive reagents |

| Multicomponent Reactions | One-pot synthesis; structural diversity; mild conditions | Moderate yields in some cases; longer reaction times |

Analyse Chemischer Reaktionen

Types of Reactions: Pyrimidine-5-carbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the carbothioamide position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that pyrimidine-5-carbothioamide exhibits significant antiproliferative effects against various cancer cell lines. For example:

- Breast Cancer Models : In studies involving MCF-7 and MDA-MB231 breast cancer cell lines, the compound demonstrated IC50 values of approximately 26.07 µM and 4.72 µM respectively, indicating potent anticancer activity.

Antimicrobial Activity

Pyrimidine derivatives, including this compound, have been evaluated for their antibacterial properties. Comparative studies reveal that it exhibits promising antibacterial activity against several pathogens, showing higher inhibition compared to standard antibiotics like ciprofloxacin.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. Studies suggest that pyrimidines can modulate inflammatory pathways by inhibiting key inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide .

Case Studies and Research Findings

- Inhibition of EGFR : A study highlighted the role of this compound in inhibiting EGFR-mediated signaling pathways, crucial for cancer cell proliferation and survival. This inhibition resulted in decreased viability in treated cancer cells.

- Synthesis and Evaluation : Various synthetic routes have been explored to produce this compound and its derivatives. These studies often assess their biological activities through in vitro assays, providing insights into structure-activity relationships (SAR) that inform future drug development efforts.

- Pharmacokinetics : Preliminary data suggest favorable pharmacokinetic properties for this compound; however, further experimental studies are necessary to confirm its bioavailability and therapeutic efficacy in vivo.

Wirkmechanismus

The mechanism of action of pyrimidine-5-carbothioamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Pyrimidine-5-carboxamides

Key Differences :

- Functional Group : Pyrimidine-5-carboxamides (e.g., 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides) replace the thioamide with a carboxamide (-C(=O)-NH₂) group.

- Synthesis : Prepared via parallel solution-phase synthesis, involving amidation of pyrimidine-5-carboxylic acids with aliphatic amines, achieving high yields (80–100% purity) .

Table 1: Comparison of Pyrimidine-5-carbothioamide and Carboxamides

Pyrimidine-5-carbonitrile Hybrids

Key Differences :

- Functional Group: Carbonitrile (-CN) at C5, as in pyrimidine-5-carbonitrile-quinoline hybrids.

- Synthesis: Prepared via coupling 4-aminoquinolines with pyrimidine intermediates under basic conditions (e.g., potassium carbonate in THF), followed by column chromatography .

- Bioactivity : Demonstrated potent antiplasmodial activity, likely due to the electron-withdrawing nitrile group enhancing target binding. This contrasts with thioamides, where sulfur may improve redox activity or metal chelation .

Table 2: Antiplasmodial Activity of Pyrimidine Derivatives

Pyrimidine-5-amine Derivatives

Key Differences :

- Functional Group : Amine (-NH₂) at C5, as in 4-chloro-5-iodo-6-methyl-pyrimidin-2-amine.

- Synthesis : Typically involves halogenation and amination steps, with purification via silica chromatography .

- Bioactivity: Amines act as hydrogen bond donors, enabling interactions with enzymes or DNA. Thioamides, with sulfur’s larger atomic radius, may exhibit different binding kinetics or metabolic stability.

Table 3: Electronic Effects of Substituents

| Compound | Substituent | Electronic Effect | Biological Implication |

|---|---|---|---|

| This compound | Thioamide | Moderate electron-withdrawing | Enhanced redox activity |

| Pyrimidine-5-amine | Amine | Electron-donating | DNA intercalation potential |

| Pyrimidine-5-carbonitrile | Nitrile | Strong electron-withdrawing | Target-specific inhibition |

2-(Alkylthio)pyrimidine Derivatives

Key Differences :

- Functional Group: Alkylthio (-S-R) groups at C2, as in 4-aryl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile and 4-amino-2-(ethylthio)pyrimidine-5-carboxylic acid .

- Synthesis: Alkylthio groups are introduced via nucleophilic substitution or thiolation reactions. For example, 4-amino-2-(ethylthio)pyrimidine-5-carboxylic acid is synthesized through multi-step transformations, including ethylthio incorporation .

- Bioactivity: Alkylthio groups enhance lipophilicity and metabolic stability.

Research Findings and Implications

- Antimicrobial Activity : Thioamide derivatives (e.g., 2-thioxo-4-aryl-pyrimidines) show promise against microbial pathogens, attributed to sulfur’s role in disrupting microbial enzymes .

- Antiplasmodial Mechanisms: Carbonitrile-quinoline hybrids exhibit sub-micromolar activity against Plasmodium species, outperforming many thioamide analogs .

- Stability Considerations : Methylated pyrimidines (e.g., 5-methylcytosine) are prone to sunlight-induced dimerization , suggesting that this compound’s stability under UV light warrants investigation.

Biologische Aktivität

Pyrimidine-5-carbothioamide is a heterocyclic compound characterized by a pyrimidine ring with a carbothioamide functional group at the fifth position. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula , which indicates the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The unique structural features of this compound contribute to its biological reactivity and potential therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 116.16 g/mol |

| Functional Group | Carbothioamide |

This compound primarily targets the epidermal growth factor receptor (EGFR) , mimicking ATP, which is the natural substrate for EGFR. This interaction leads to the inhibition of EGFR signaling pathways, resulting in antiproliferative effects on cancer cells. The compound's influence on pyrimidine metabolism pathways further underscores its potential as a therapeutic agent.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that it can inhibit cell growth in breast cancer models:

- IC50 Values : In studies involving breast cancer cell lines (MCF-7 and MDA-MB231), this compound demonstrated IC50 values of approximately 26.07 µM and 4.72 µM respectively for MCF-7 cells, indicating potent anticancer activity .

Antimicrobial Activity

Pyrimidine derivatives, including this compound, have been evaluated for their antibacterial properties. Comparative studies reveal that this compound exhibits promising antibacterial activity against several pathogens:

- Comparison with Ciprofloxacin : this compound has shown higher antibacterial inhibition compared to standard drugs like ciprofloxacin, making it a candidate for further development in treating bacterial infections.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. Research has indicated that pyrimidines can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies and Research Findings

- Inhibition of EGFR : A study highlighted the role of this compound in inhibiting EGFR-mediated signaling pathways, which are crucial in cancer cell proliferation and survival. The inhibition led to decreased viability in treated cancer cells.

- Synthesis and Evaluation : Various synthetic routes have been explored to produce this compound and its derivatives. These studies often assess their biological activities through in vitro assays, providing insights into structure-activity relationships (SAR) that inform future drug development efforts .

- Pharmacokinetics : While preliminary data suggest favorable pharmacokinetic properties for this compound, further experimental studies are necessary to confirm its bioavailability and therapeutic efficacy in vivo.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for Pyrimidine-5-carbothioamide derivatives, and how can reaction conditions be optimized?

- Methodology : this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, 2-phenylpyrimidine derivatives can be functionalized using cyanamide under acidic conditions to introduce the carbothioamide group . Optimization involves adjusting pH, temperature (e.g., 273 K for controlled reductions), and solvent systems (e.g., ethyl acetate for extraction) to enhance yield and purity. Catalysts like stannous chloride dihydrate are critical for nitro-group reductions .

- Data : Comparative studies show that HCl-mediated reactions improve solubility and stability of hydrochloride salts, with yields exceeding 90% after recrystallization .

Q. How do structural modifications (e.g., phenyl or methylthio substituents) influence the compound's physicochemical properties?

- Methodology : Substituent effects are analyzed via crystallography (e.g., planar pyrimidine rings with r.m.s. deviations <0.1 Å) and spectroscopic techniques (NMR, IR). For instance, methylthio groups enhance hydrophobic interactions, while hydroxy groups improve hydrogen bonding in supramolecular networks .

- Data : Pyrimidine derivatives with electron-withdrawing groups (e.g., -Cl, -CN) exhibit lower solubility in polar solvents but higher thermal stability (melting points >450 K) .

Q. What analytical techniques are essential for characterizing this compound purity and structure?

- Methodology : Use HPLC for purity assessment (>98%) and X-ray diffraction (XRD) for crystallographic validation. Mass spectrometry (HRMS) confirms molecular weights, while NMR (¹H/¹³C) maps substituent positions .

- Data : XRD studies reveal intermolecular N–H···N hydrogen bonds (bond lengths ~2.8–3.0 Å) critical for crystal packing .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict this compound’s bioactivity and binding modes?

- Methodology : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps), while docking simulations (AutoDock Vina) model interactions with biological targets (e.g., kinases, DNA). Solvent-accessible surface area (SASA) analysis identifies hydrophobic binding pockets .

- Data : Methylthio-substituted derivatives show stronger binding affinities (ΔG < -8 kcal/mol) to cancer-related enzymes compared to unsubstituted analogs .

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

- Methodology : Cross-validate assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) under standardized conditions. Structure-activity relationship (SAR) studies isolate critical functional groups. For example, 5-amino substitutions correlate with antifungal activity, while 2-phenyl groups enhance anticancer potency .

- Data : Inconsistent IC₅₀ values (e.g., 10–50 µM for anticancer activity) may arise from cell line variability or assay protocols .

Q. How do reaction mechanisms differ between this compound and its oxidized/reduced analogs?

- Methodology : Mechanistic studies employ kinetic isotope effects (KIE) and intermediate trapping (e.g., ESI-MS for radical detection). Oxidation with KMnO₄ yields hydroxylated derivatives, while LiAlH₄ reduces thioamide to amines .

- Data : Oxidation reactions proceed via radical intermediates (EPR-confirmed), whereas reductions follow concerted pathways with activation energies <40 kJ/mol .

Q. What are the challenges in designing stable formulations for in vivo studies of this compound derivatives?

- Methodology : Evaluate stability under physiological pH (7.4) and temperature (37°C) using accelerated degradation studies. Liposomal encapsulation or PEGylation improves bioavailability .

- Data : Hydrolysis half-lives range from 2–24 hours, depending on substituents. Cyano groups enhance stability (t₁/₂ > 20 hours) in serum .

Methodological Resources

- Synthetic Protocols : Acid-catalyzed condensation , nitro-group reduction .

- Analytical Tools : XRD for crystallography , DFT for computational modeling .

- Biological Assays : Standardized MTT (cytotoxicity) and MIC (antimicrobial) protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.